2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
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Overview
Description
2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine class of heterocyclic compounds. This compound is characterized by its complex structure, which includes an indolizine core, a fluorobenzoyl group, and a chloro-methylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors such as pyrroles and α,β-unsaturated carbonyl compounds.
Introduction of the Fluorobenzoyl Group: This step often involves acylation reactions using 4-fluorobenzoyl chloride in the presence of a base like triethylamine.
Attachment of the Chloro-Methylphenyl Group: This can be done through nucleophilic substitution reactions where the chloro-methylphenyl group is introduced using appropriate halogenated precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the indolizine core, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl functionalities.
Reduction: Reduced derivatives with alcohol or alkane functionalities.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions, such as cancer, inflammation, or infectious diseases.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide depends on its specific biological target. Generally, it may interact with proteins, enzymes, or receptors, leading to modulation of their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist. The exact molecular pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-chlorobenzoyl)indolizine-1-carboxamide
- 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
- 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
Uniqueness
Compared to similar compounds, 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is unique due to the presence of the fluorobenzoyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms are known to enhance the metabolic stability and binding affinity of bioactive molecules, making this compound potentially more effective in its applications.
Properties
IUPAC Name |
2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O2/c1-13-16(24)5-4-6-17(13)27-23(30)19-18-7-2-3-12-28(18)21(20(19)26)22(29)14-8-10-15(25)11-9-14/h2-12H,26H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNJTIYHXKHHEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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